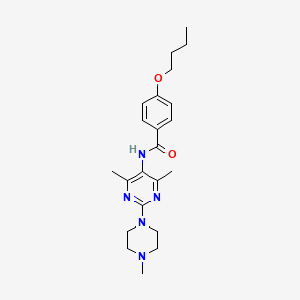

![molecular formula C13H18N2O5S B2446757 N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899980-38-2](/img/structure/B2446757.png)

N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

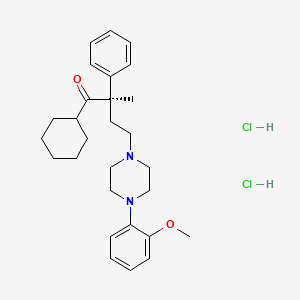

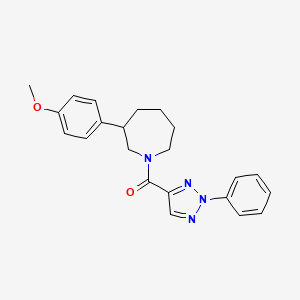

N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of sulfonamide derivatives, which are known for their diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Organoselenium Chemistry

Organoselenides, including compounds containing selenium atoms, have garnered significant interest due to their diverse applications. These compounds find use in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . The incorporation of the benzo[d][1,3]dioxole subunit into novel organoselenium compounds has been explored. These compounds exhibit potential antioxidant, antitumor, anti-infective, cytokine-inducing, and immuno-modulating properties .

Antitumor Activity

Benzo[d][1,3]dioxole derivatives have been investigated for their antitumor properties. These compounds may inhibit tumor growth and proliferation. Researchers have explored their effects on various cancer cell lines, including breast carcinoma cells .

Antimicrobial Applications

Some benzo[d][1,3]dioxole-containing compounds exhibit antimicrobial activity. Their potential as antibacterial or antifungal agents has been studied .

COX-2 Inhibition

Cyclooxygenase-2 (COX-2) inhibitors play a role in managing inflammation. Benzo[d][1,3]dioxole derivatives have been evaluated for their COX-2 inhibitory effects, which could have implications in inflammatory diseases .

Cardiovascular Effects

A specific bioactive compound containing the benzo[d][1,3]dioxole motif, named LASSBio-294, has demonstrated inotropic and vasodilatory effects. These cardiovascular effects make it an interesting candidate for further investigation .

Chemical Biology and Drug Design

The benzo[d][1,3]dioxole scaffold is present in various natural products and synthetic compounds. Researchers have used it as a building block for drug design and chemical biology studies. Understanding its interactions with biological targets can aid in developing new therapeutic agents .

Wirkmechanismus

Target of Action

The primary targets of N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide are cancer cells, specifically cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . The compound interacts with these cells, leading to changes in their function and ultimately resulting in their death.

Mode of Action

N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide interacts with its targets by inducing cytotoxic activity. This compound has shown to reduce Hep3B secretions of α-fetoprotein (α-FP) significantly . It also induces arrest in the G2-M phase of the cell cycle, which is very close to the activity of doxorubicin .

Biochemical Pathways

It is known that the compound affects the cell cycle, specifically the g2-m phase . This disruption of the cell cycle leads to downstream effects such as the death of cancer cells.

Pharmacokinetics

The compound’s potent anticancer activity suggests that it is likely to have good bioavailability .

Result of Action

The result of the action of N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is the death of cancer cells. The compound achieves this by reducing the secretion of α-fetoprotein in Hep3B cells and inducing arrest in the G2-M phase of the cell cycle .

Eigenschaften

IUPAC Name |

N-[2-(propan-2-ylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5S/c1-9(2)15-21(17,18)6-5-14-13(16)10-3-4-11-12(7-10)20-8-19-11/h3-4,7,9,15H,5-6,8H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURMATDSJOBZAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

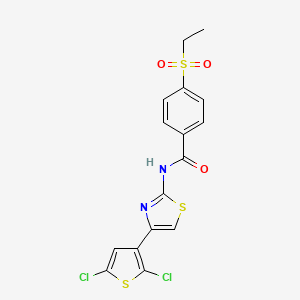

![2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline](/img/structure/B2446675.png)

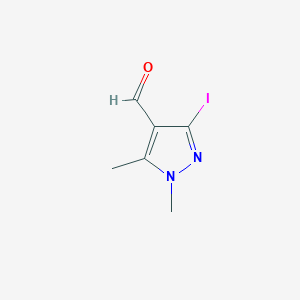

![5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2446688.png)